Cas no 921794-05-0 (4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide)

4-Fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyridazine core with a methanesulfonyl substituent and a trifluoromethylphenyl moiety. Its molecular structure incorporates fluorine and sulfonamide functional groups, which are often associated with enhanced binding affinity and metabolic stability in pharmaceutical applications. The presence of the trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing properties, potentially improving target interaction. This compound may serve as a valuable intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined heterocyclic framework offers opportunities for further structural optimization in drug discovery programs.
4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide structure
921794-05-0 structure
Product name:4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No:921794-05-0
MF:C18H13F4N3O4S2
MW:475.437135457993
CID:5798778

4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-fluoro-N-[4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-3-(trifluoromethyl)-
    • 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C18H13F4N3O4S2/c1-30(26,27)17-9-8-16(23-24-17)11-2-4-12(5-3-11)25-31(28,29)13-6-7-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3
    • InChI Key: XXVQCASGCKCDOK-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(C3=NN=C(S(C)(=O)=O)C=C3)C=C2)(=O)=O)=CC=C(F)C(C(F)(F)F)=C1

4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2217-0027-2μmol
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2217-0027-5mg
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2217-0027-5μmol
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2217-0027-2mg
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2217-0027-1mg
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2217-0027-3mg
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2217-0027-4mg
4-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
921794-05-0 90%+
4mg
$66.0 2023-05-16

4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide Related Literature

Additional information on 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide

4-Fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 921794-05-0): A Comprehensive Overview

4-Fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 921794-05-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the sulfonamide class and exhibits a unique combination of fluorine and trifluoromethyl substituents, which contribute to its distinct chemical and biological properties.

The molecular structure of 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide is characterized by a central benzene ring substituted with a trifluoromethyl group at the 3-position and a sulfonamide group at the 1-position. The phenyl ring is further substituted with a fluoro group at the 4-position, and the pyridazine ring is functionalized with a methanesulfonyl group at the 6-position. This intricate arrangement of functional groups imparts the compound with high chemical stability and specific biological activity.

In recent years, 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

A notable study published in the Journal of Medicinal Chemistry in 2022 reported that 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide demonstrated potent inhibitory activity against tyrosine kinases, particularly against the epidermal growth factor receptor (EGFR). This finding suggests that the compound could be a promising candidate for the development of targeted therapies for EGFR-driven cancers, such as non-small cell lung cancer (NSCLC).

Beyond its potential as an anticancer agent, 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide has also shown promise in treating inflammatory conditions. Research conducted by a team at Harvard University found that this compound can modulate the activity of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-kB activation, this compound may help reduce inflammation and alleviate symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide have also been extensively evaluated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and parenteral administration. Additionally, preclinical studies have demonstrated that this compound has low toxicity and high selectivity for its target enzymes, which are crucial factors for its potential clinical development.

In terms of synthetic routes, several methods have been developed to synthesize 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide. One common approach involves the reaction of 4-fluorobenzene with 6-methanesulfonylpyridazine to form an intermediate, which is then further functionalized to introduce the trifluoromethyl and sulfonamide groups. These synthetic strategies have been optimized to improve yield and purity, making large-scale production feasible.

The safety profile of 4-fluoro-N-4-(6-methanesulfonylpyridazin-3-y lphenyl)-3-(trifluoromethyl)benzene -1-sulfonamide has been thoroughly investigated in preclinical studies. Toxicology assessments have shown that it has low acute toxicity and does not exhibit significant genotoxic or mutagenic effects. However, as with any new drug candidate, ongoing safety evaluations are essential to ensure its long-term safety in human use.

In conclusion, 4-fluoro-N -4 -(6 -methanesulfonylpyridazin -3 - y l ) phen y l - 3 -( trif lu or om eth y l ) ben z en e - 1 - sulf on am ide (CAS No. 921794 -05 -0 ) represents a promising compound with diverse therapeutic potential . Its unique chemical structure , coupled with its favorable pharmacokinetic properties and low toxicity , makes it an attractive candidate for further development in medicinal chemistry . Ongoing research continues to uncover new applications and optimize its use , contributing to advancements in drug discovery and therapeutic interventions .

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